1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)prop-1-ene
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Overview
Description
1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)prop-1-ene is an organic compound that features both sulfanyl and sulfinyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)prop-1-ene typically involves the introduction of ethylsulfanyl and methanesulfinyl groups to a propene backbone. Common synthetic routes may include:
Nucleophilic Substitution: Starting from a halogenated propene derivative, nucleophilic substitution reactions can introduce ethylsulfanyl groups.
Oxidation: The methanesulfinyl group can be introduced through the oxidation of a corresponding sulfide.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the above synthetic routes, optimized for yield and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) would be tailored to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)prop-1-ene can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The sulfinyl group can be reduced back to a sulfide.
Substitution: The ethylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, thiols, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)prop-1-ene may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions with sulfanyl and sulfinyl groups.
Medicine: Investigating its pharmacological properties or as a precursor to bioactive compounds.
Mechanism of Action
The mechanism of action for 1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)prop-1-ene would depend on its specific interactions with molecular targets. Generally, compounds with sulfanyl and sulfinyl groups can interact with biological molecules through:
Covalent Bond Formation: With thiol groups in proteins.
Redox Reactions: Modulating oxidative stress or redox states in cells.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(ethylsulfanyl)prop-1-ene: Lacks the sulfinyl group, potentially less reactive in oxidation reactions.
1,1-Bis(methylsulfanyl)-2-(methanesulfinyl)prop-1-ene: Similar structure but with methyl groups instead of ethyl groups, which may affect its reactivity and physical properties.
Properties
CAS No. |
89880-05-7 |
---|---|
Molecular Formula |
C8H16OS3 |
Molecular Weight |
224.4 g/mol |
IUPAC Name |
1,1-bis(ethylsulfanyl)-2-methylsulfinylprop-1-ene |
InChI |
InChI=1S/C8H16OS3/c1-5-10-8(11-6-2)7(3)12(4)9/h5-6H2,1-4H3 |
InChI Key |
XSHOFGLVZSPKLO-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=C(C)S(=O)C)SCC |
Origin of Product |
United States |
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